1-Isopropoxynaphthalene
Description
1-Isopropoxynaphthalene is a naphthalene derivative substituted with an isopropoxy (–OCH(CH₃)₂) group at the 1-position. The compound likely exhibits physical and chemical behaviors typical of aromatic ethers, including moderate solubility in organic solvents and reactivity influenced by the electron-donating isopropoxy group. Its molecular formula is C₁₃H₁₄O, with a molecular weight of 186.25 g/mol.
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-propan-2-yloxynaphthalene |
InChI |
InChI=1S/C13H14O/c1-10(2)14-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3 |
InChI Key |
KFSRMUHHVMJRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Alkoxy groups at the 1-position (e.g., 1-Allyloxynaphthalene, 1-Methoxynaphthalene) sterically hinder electrophilic substitution at adjacent positions, directing reactivity to the 4-position of the naphthalene ring .
- Functional Group Effects : Sulfonyl chloride (in 6-Isopropoxynaphthalene-2-sulfonyl chloride) and isothiocyanate groups enhance electrophilicity, enabling applications in cross-coupling reactions or bioconjugation .
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